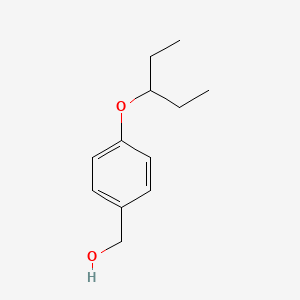
(4-(1-Ethylpropoxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Ethylpropoxy)phenyl)methanol, commonly known as 4-EPPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is derived from phenol, and is a member of the phenylmethanol family. 4-EPPM has been studied for its biochemical and physiological effects, and has been found to have a variety of uses in laboratory experiments.
科学研究应用
4-EPPM has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. It has also been used to study the effects of oxidative stress on cells in vitro. Additionally, 4-EPPM has been used to study the effects of different drugs on the human body.
作用机制
The mechanism of action of 4-EPPM is not yet fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 4-EPPM can interact with certain receptors in the body, which may lead to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
4-EPPM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. Additionally, it has been found to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. In animal studies, 4-EPPM has been found to have anti-inflammatory and anti-oxidative effects.
实验室实验的优点和局限性
The use of 4-EPPM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-EPPM in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not biodegradable, making it difficult to dispose of.
未来方向
There are several potential future directions for the study of 4-EPPM. Further research is needed to better understand the mechanism of action of the compound and its effects on the human body. Additionally, research is needed to identify new applications for 4-EPPM in laboratory experiments. Finally, research is needed to develop new methods for the synthesis of 4-EPPM.
合成方法
4-EPPM can be synthesized from phenol and ethylpropoxide in a two-step process. In the first step, the phenol is reacted with ethylpropoxide in the presence of an acid catalyst to form the intermediate, 4-ethylpropoxy phenol. In the second step, the intermediate is treated with methanol in the presence of a base catalyst to form 4-EPPM. This method of synthesis is relatively straightforward and can be scaled up to synthesize larger quantities of 4-EPPM.
属性
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


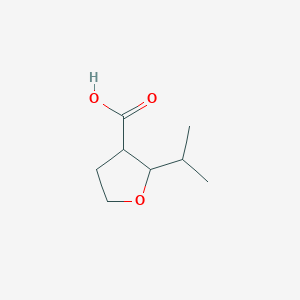

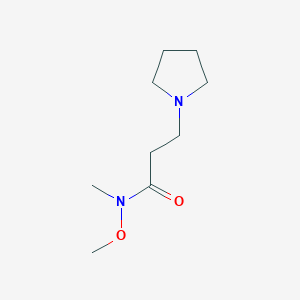
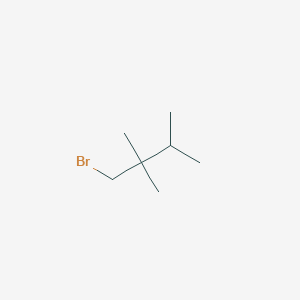

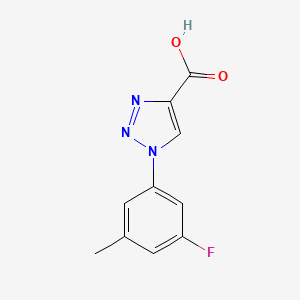
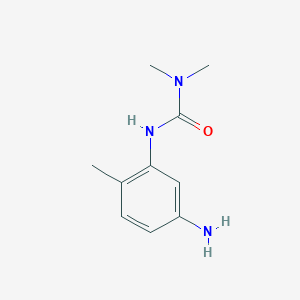

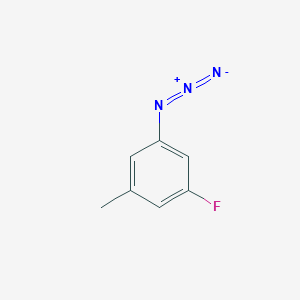
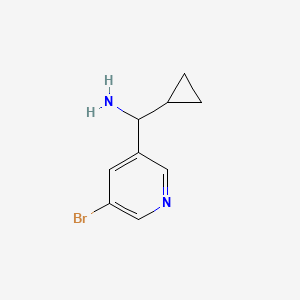
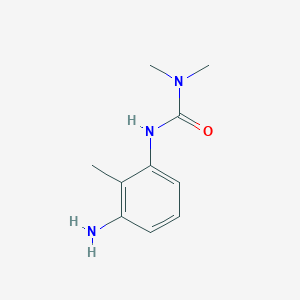
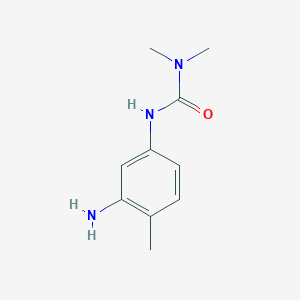
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)